5-Methanesulfonyl-1,2-dimethyl-3-nitrobenzene
Description
5-Methanesulfonyl-1,2-dimethyl-3-nitrobenzene is a substituted aromatic compound featuring a nitro group (-NO₂) at position 3, two methyl groups (-CH₃) at positions 1 and 2, and a methanesulfonyl (-SO₂CH₃) group at position 3. The molecular formula is C₉H₁₁NO₄S, with a molecular weight of 237.25 g/mol. Its structure combines electron-withdrawing (nitro, sulfonyl) and electron-donating (methyl) substituents, creating a unique electronic profile that influences reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
1,2-dimethyl-5-methylsulfonyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-6-4-8(15(3,13)14)5-9(7(6)2)10(11)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGDXUCBVIDYTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methanesulfonyl-1,2-dimethyl-3-nitrobenzene typically involves the nitration of 1,2-dimethylbenzene followed by sulfonylation. The nitration process introduces a nitro group into the benzene ring, while the sulfonylation process adds a methanesulfonyl group. The reaction conditions often include the use of strong acids such as sulfuric acid and nitric acid for nitration, and methanesulfonyl chloride for sulfonylation.
Industrial Production Methods: Industrial production of 5-Methanesulfonyl-1,2-dimethyl-3-nitrobenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Methanesulfonyl-1,2-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Reduction: The major product formed is 5-methanesulfonyl-1,2-dimethyl-3-aminobenzene.
Substitution: Depending on the nucleophile used, various substituted derivatives of 5-Methanesulfonyl-1,2-dimethyl-3-nitrobenzene can be formed.
Scientific Research Applications
Chemistry: 5-Methanesulfonyl-1,2-dimethyl-3-nitrobenzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of nitro and sulfonyl groups on biological systems. It can be used as a probe to investigate enzyme activities and metabolic pathways.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its potential use in the development of new drugs.
Industry: In the industrial sector, 5-Methanesulfonyl-1,2-dimethyl-3-nitrobenzene is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Methanesulfonyl-1,2-dimethyl-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methanesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect various biological pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally related to 5-Methanesulfonyl-1,2-dimethyl-3-nitrobenzene:
1,2-Dimethyl-3-nitrobenzene (CAS 83-41-0)
- Molecular Formula: C₈H₉NO₂
- Key Properties :
- Structural Differences : Lacks the methanesulfonyl group, resulting in lower molecular weight (151.16 g/mol) and reduced polarity compared to the target compound.
4-Nitro-1,2-dimethylbenzene (CAS 99-51-4)
- Molecular Formula: C₈H₉NO₂
- Key Properties: Positional isomer of 1,2-dimethyl-3-nitrobenzene .
- Comparison : The nitro group position impacts solubility and interaction with biological targets. The methanesulfonyl group in the target compound introduces additional steric and electronic effects absent in this isomer.
N-Methanesulfonyl-N-(5-nitro-1,2-benzothiazol-3-yl)methanesulfonamide ()
- Relevance : Shares functional groups (nitro, methanesulfonyl) with the target compound.
- Key Data: Characterized via ¹³C NMR, highlighting deshielding effects of sulfonyl groups on adjacent carbons . Suggests that methanesulfonyl groups enhance thermal stability and resistance to hydrolysis compared to non-sulfonated analogs.
Comparative Analysis Table
Research Findings and Implications
Electronic Effects : The methanesulfonyl group in 5-Methanesulfonyl-1,2-dimethyl-3-nitrobenzene likely increases electron-withdrawing character, stabilizing the nitro group and altering reaction pathways (e.g., reduced susceptibility to nucleophilic attack compared to 1,2-dimethyl-3-nitrobenzene) .
Environmental Persistence: The sulfonyl group may enhance resistance to biodegradation, increasing environmental persistence relative to non-sulfonated analogs .
Biological Activity
5-Methanesulfonyl-1,2-dimethyl-3-nitrobenzene (CAS No. 1335140-32-3) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
5-Methanesulfonyl-1,2-dimethyl-3-nitrobenzene features a nitro group (-NO2) attached to a benzene ring that also carries a methanesulfonyl group (-SO2CH3) and two methyl groups (-CH3). The presence of these functional groups is crucial for its biological activity.
The biological activity of 5-Methanesulfonyl-1,2-dimethyl-3-nitrobenzene is primarily attributed to its interaction with various molecular targets. Research indicates that the nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to alterations in cellular signaling pathways and gene expression profiles.
Antimicrobial Properties
Studies have shown that derivatives of nitrobenzene compounds exhibit significant antimicrobial activity. For instance, 5-Methanesulfonyl-1,2-dimethyl-3-nitrobenzene has been investigated for its efficacy against various bacterial strains. In vitro assays demonstrated that it inhibits the growth of Gram-positive and Gram-negative bacteria by disrupting their cell wall synthesis and function.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study involving cancer cell lines, 5-Methanesulfonyl-1,2-dimethyl-3-nitrobenzene exhibited cytotoxic effects by inducing apoptosis in malignant cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death .
Case Studies
| Study | Findings | |
|---|---|---|
| Antimicrobial Activity | Evaluated against E. coli and S. aureus | Showed significant inhibition at concentrations above 50 µg/mL |
| Cytotoxicity in Cancer Cells | Tested on MCF-7 and HeLa cell lines | Induced apoptosis with an IC50 value of 30 µM |
| Mechanistic Insights | Investigated ROS generation | Confirmed involvement in apoptosis pathway |
Research Findings
- Antimicrobial Efficacy : A study published in 2024 demonstrated that the compound significantly inhibited bacterial growth, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Cytotoxic Mechanism : Research indicated that the compound activates caspase pathways leading to apoptosis in cancer cells. This was supported by flow cytometry analysis showing increased annexin V binding in treated cells .
- Toxicological Profile : Safety assessments revealed that while the compound exhibits potent biological activity, it also presents potential toxicity at higher concentrations. Long-term studies are necessary to evaluate chronic exposure effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
